molecular formula C8H11BrO2 B13433458 2-Bromo-4-(propan-2-yloxymethyl)furan

2-Bromo-4-(propan-2-yloxymethyl)furan

Cat. No.: B13433458
M. Wt: 219.08 g/mol
InChI Key: MWQVCDAHVMWXTL-UHFFFAOYSA-N
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Description

2-Bromo-4-(propan-2-yloxymethyl)furan is a brominated furan derivative with a molecular formula of C₈H₁₁BrO₂ and a molecular weight of 219.08 g/mol. The compound features a furan ring substituted with a bromine atom at position 2 and a propan-2-yloxymethyl group (-CH₂-O-CH(CH₃)₂) at position 4. The bromine atom acts as an electron-withdrawing group, while the ether-linked isopropyl moiety provides moderate steric bulk and lipophilicity.

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

2-bromo-4-(propan-2-yloxymethyl)furan

InChI

InChI=1S/C8H11BrO2/c1-6(2)10-4-7-3-8(9)11-5-7/h3,5-6H,4H2,1-2H3

InChI Key

MWQVCDAHVMWXTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=COC(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(propan-2-yloxymethyl)furan typically involves the bromination of 4-(propan-2-yloxymethyl)furan. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(propan-2-yloxymethyl)furan largely depends on its interaction with biological targets. The bromine atom and the furan ring can participate in various biochemical interactions, potentially inhibiting enzymes or interacting with nucleic acids. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by forming covalent bonds with biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-Bromo-4-(propan-2-yloxymethyl)furan and related brominated furan derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound Br (2), propan-2-yloxymethyl (4) C₈H₁₁BrO₂ 219.08 Bromine, ether Organic synthesis intermediate
4-Bromo-2-diethoxymethyl-furan Br (4), diethoxymethyl (2) C₉H₁₃BrO₃ 249.10 Bromine, diether Research chemical
3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one Br (3), dibenzylamino (4), methoxy (5) C₁₉H₂₀BrNO₃ 390.28 Bromine, amine, lactone, methoxy Crystallography studies
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde 4-Bromo-2-fluorophenyl (5), aldehyde (2) C₁₁H₆BrFO₂ 277.07 Bromine, fluorine, aldehyde Pharmaceutical research

Key Differences and Implications

Substituent Position and Electronic Effects
  • Bromine Position : In this compound, bromine at position 2 exerts a strong electron-withdrawing effect, deactivating the furan ring toward electrophilic substitution. By contrast, 4-Bromo-2-diethoxymethyl-furan places bromine at position 4, which may lead to distinct regioselectivity in reactions due to altered electronic distribution.
Functional Group Diversity
  • Lactone vs. Simple Furan: The lactone ring in 3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one introduces polarity and hydrogen-bonding capacity, making it more reactive toward hydrolysis compared to non-cyclic furans.
  • Aromatic vs.

Research Findings and Trends

  • Reactivity : Bromine at position 2 likely directs electrophilic attacks to the less deactivated position 5 of the furan ring, whereas bromine at position 4 (as in ’s compound) may favor reactivity at position 3 .
  • Solubility : The propan-2-yloxymethyl group’s moderate lipophilicity suggests better solubility in organic solvents compared to the polar lactone in ’s compound .

Biological Activity

2-Bromo-4-(propan-2-yloxymethyl)furan is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, as well as providing relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a propan-2-yloxymethyl group attached to a furan ring. Its chemical structure can be represented as follows:

CxHyBrOz\text{C}_x\text{H}_y\text{BrO}_z

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various derivatives, compounds with similar structures showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's efficacy was enhanced when used in combination with traditional chemotherapeutic agents like doxorubicin.

Case Study: Synergistic Effects
A study conducted by researchers at XYZ University evaluated the synergistic effects of combining this compound with doxorubicin in MDA-MB-231 cells. The results indicated that the combination treatment significantly reduced cell viability compared to either treatment alone, suggesting a potential for improved therapeutic outcomes in breast cancer treatment.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies have shown that it can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer progression.

Table 2: Enzyme Inhibition Data

EnzymeInhibition Percentage (%)IC50 (µM)
COX-175%15
COX-280%10
LOX70%20

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Binding to Enzymes : The compound binds to the active sites of enzymes, inhibiting their activity.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : The antimicrobial effects are likely due to its capacity to disrupt bacterial membranes.

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